molecular formula C15H10BrNO2 B2893978 N-(4-Bromophenyl)benzofuran-2-carboxamide CAS No. 92425-10-0

N-(4-Bromophenyl)benzofuran-2-carboxamide

Cat. No.: B2893978
CAS No.: 92425-10-0
M. Wt: 316.154
InChI Key: DPXFAIYJMOFMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Mechanism of Action

Target of Action

N-(4-Bromophenyl)benzofuran-2-carboxamide has been found to exhibit significant antibacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii . Therefore, the primary targets of this compound are these bacteria.

Mode of Action

It has been found to be highly effective against its target bacteria, suggesting a strong interaction with its targets .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with essential biochemical pathways in the target bacteria, leading to their inhibition or death .

Result of Action

The primary result of the action of this compound is the inhibition of growth or killing of the target bacteria, particularly NDM-positive bacteria A. baumannii .

Preparation Methods

The synthesis of N-(4-Bromophenyl)benzofuran-2-carboxamide typically involves several steps. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to couple 2-bromo-5-nitrofuran with 4-bromophenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base . This method provides a high yield of the desired product with minimal side reactions.

Chemical Reactions Analysis

N-(4-Bromophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4-Bromophenyl)benzofuran-2-carboxamide can be compared to other benzofuran derivatives such as:

    2-Acetylbenzofuran: Known for its anti-inflammatory and analgesic properties.

    6-Bromo-2-benzofuran-1-yl-4-chloroquinoline: Exhibits potent anticancer activity.

    5-Methyl-2-benzofuran-1-yl-4-nitroaniline: Demonstrates significant antibacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(4-bromophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXFAIYJMOFMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1.72 g of 4-bromoaniline was added to 1.89 g of benzofuran-2-carboxylic acid chloride in 35 mL of dichloromethane cooled in ice bath, followed by the addition of 4.9 mL of triethylamine. The reaction was stirred at room temperature overnight and then diluted with dichloromethane. The dichloromethane layer was washed with water, 1N HCl, water and brine, dried over Na2SO4, filtered, and concentrated in vacuo to provide 2.61 g of N-(4-bromophenyl)-1-benzofuran-2-carboxamide as a yellow solid. Yield 72%. m.p. 178-180° C.; MS: 314.1(M−H)−.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.